molecular formula C23H15ClN2O3 B15037276 N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3-methyl-1-benzofuran-2-carboxamide

N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3-methyl-1-benzofuran-2-carboxamide

Cat. No.: B15037276
M. Wt: 402.8 g/mol
InChI Key: FXQDXPCBSJANSL-UHFFFAOYSA-N
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Description

N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3-methyl-1-benzofuran-2-carboxamide is a complex organic compound that belongs to the class of benzoxazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3-methyl-1-benzofuran-2-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3-methyl-1-benzofuran-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the halogenated positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoxazole oxides, while reduction can produce benzoxazole alcohols.

Scientific Research Applications

N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3-methyl-1-benzofuran-2-carboxamide has several scientific research applications, including:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3-methyl-1-benzofuran-2-carboxamide is unique due to its specific structural features, such as the presence of both benzoxazole and benzofuran moieties, which contribute to its diverse biological activities

Properties

Molecular Formula

C23H15ClN2O3

Molecular Weight

402.8 g/mol

IUPAC Name

N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3-methyl-1-benzofuran-2-carboxamide

InChI

InChI=1S/C23H15ClN2O3/c1-13-17-4-2-3-5-19(17)28-21(13)22(27)25-16-9-6-14(7-10-16)23-26-18-12-15(24)8-11-20(18)29-23/h2-12H,1H3,(H,25,27)

InChI Key

FXQDXPCBSJANSL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=CC=CC=C12)C(=O)NC3=CC=C(C=C3)C4=NC5=C(O4)C=CC(=C5)Cl

Origin of Product

United States

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